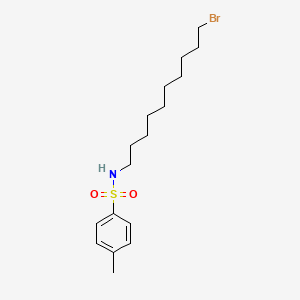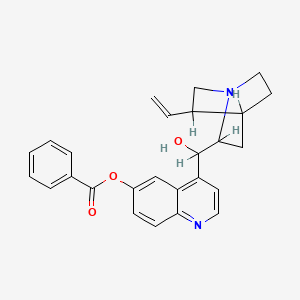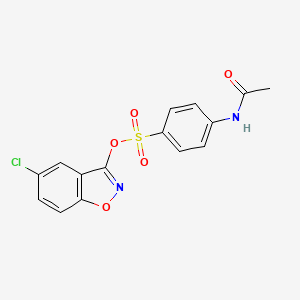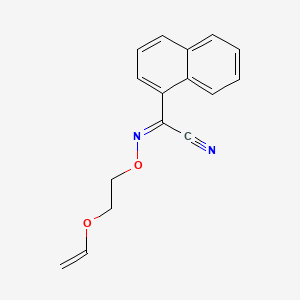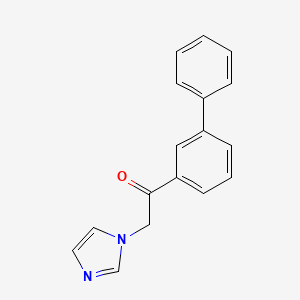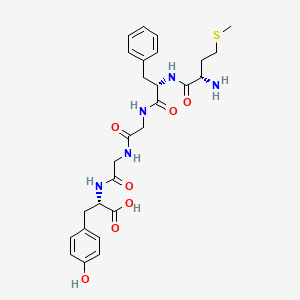
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine is an organic compound characterized by the presence of an ethylthio group, a p-chlorobenzylidene moiety, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine typically involves the condensation of p-chlorobenzaldehyde with N-(2-(ethylthio)ethyl)amine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The p-chlorobenzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The ethylthio group may also contribute to its biological activity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Ethylthio)ethyl)benzylidenimine: Lacks the p-chloro substituent.
N-(2-(Methylthio)ethyl)-p-chlorobenzylidenimine: Contains a methylthio group instead of an ethylthio group.
N-(2-(Ethylthio)ethyl)-p-methylbenzylidenimine: Contains a p-methyl substituent instead of a p-chloro substituent.
Uniqueness
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine is unique due to the presence of both the ethylthio group and the p-chloro substituent, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
73728-71-9 |
|---|---|
Molecular Formula |
C11H14ClNS |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-ethylsulfanylethyl)methanimine |
InChI |
InChI=1S/C11H14ClNS/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
TXVHICPVZWRJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
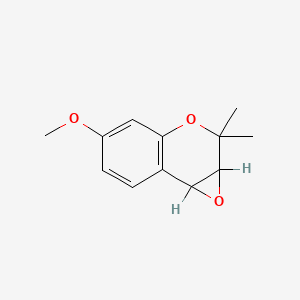
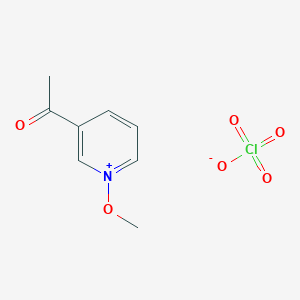
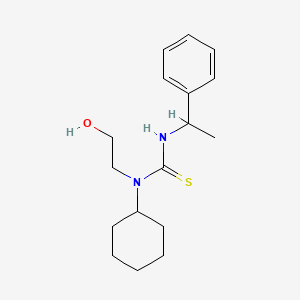
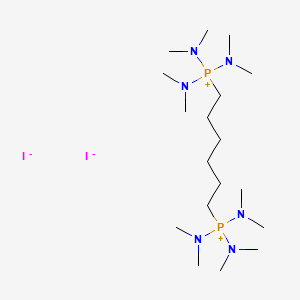
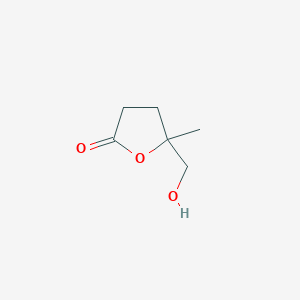
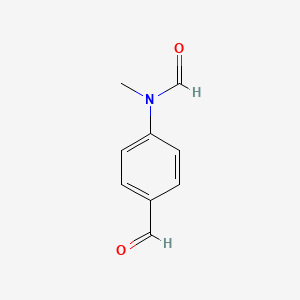
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
